molecular formula C9H15ClN2O B563174 (4-Isopropoxyphenyl)hydrazine hydrochloride CAS No. 104033-62-7

(4-Isopropoxyphenyl)hydrazine hydrochloride

Cat. No. B563174
M. Wt: 202.682
InChI Key: JGKJCMSHDQWJAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09365527B2

Procedure details

To a stirred solution of 4-(propan-2-yloxy)aniline (5.0 g, 33.07 mmol, 1.00 equiv) in 2N hydrochloric acid (35 mL) at 0° C. was added dropwise a solution of sodium nitrite (2.4 g, 34.78 mmol, 1.05 equiv) in water (8 mL). The reaction mixture was stirred at 0-5° C. for 1 h. A solution of SnCl2.H2O (15 g, 66.37 mmol, 2.01 equiv) in 12N hydrochloric acid (20 mL) was then added dropwise at 0-5° C. The resulting mixture was stirred at room temperature overnight. The precipitates was collected by filtration to give 4.7 g (70%) of crude (4-isopropoxyphenyl)hydrazine hydrochloride as a purple solid. The product was used in the next step without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([O:4][C:5]1[CH:11]=[CH:10][C:8]([NH2:9])=[CH:7][CH:6]=1)[CH3:3].[N:12]([O-])=O.[Na+].[Cl:16][Sn]Cl.O>Cl.O>[ClH:16].[CH:2]([O:4][C:5]1[CH:11]=[CH:10][C:8]([NH:9][NH2:12])=[CH:7][CH:6]=1)([CH3:1])[CH3:3] |f:1.2,3.4,7.8|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC(C)OC1=CC=C(N)C=C1
Name
Quantity
2.4 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
35 mL
Type
solvent
Smiles
Cl
Name
Quantity
8 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
Cl[Sn]Cl.O
Name
Quantity
20 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0-5° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at room temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The precipitates was collected by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.C(C)(C)OC1=CC=C(C=C1)NN
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.